1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.17904424 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . The inhibition of EGFR prevents cancer cell proliferation and spread by targeting specific proteins . This compound shows potent anticancer activity, with an IC50 value of 0.38 ± 0.04 μM, which is approximately 1.1 fold the potency of the reference drug Erlotinib (IC50 = 0.42 ± 0.02 μM) .
Biochemical Pathways
The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation . By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation and spread .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and spread . In vitro results revealed that this compound shows potent anticancer activity against MCF-7 and A-549 cancer cells .
Action Environment
Biochemical Analysis
Biochemical Properties
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting CDK2 activity, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of its substrates . Additionally, the compound induces conformational changes in CDK2, further enhancing its inhibitory effects . The inhibition of CDK2 leads to cell cycle arrest and apoptosis, making this compound a potential anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its inhibitory effects on CDK2 and its impact on cellular functions are sustained over time . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues . Threshold effects have also been noted, with a minimum effective dose required to achieve significant anticancer activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
3-phenyl-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2S/c1-16-13-17(2)21(18(3)14-16)33(31,32)29-11-9-28(10-12-29)22-20-23(25-15-24-22)30(27-26-20)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXZHAVNUIAXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.